1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
Description
1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide (CAS 898774-79-3) is a cyclopentane-carboxamide derivative with the molecular formula C₁₉H₁₈F₃NO . Its structure features a cyclopentane ring substituted with a phenyl group at the 1-position and a carboxamide linkage to a 2-(trifluoromethyl)phenyl moiety. This compound is part of a broader class of trifluoromethyl-substituted carboxamides, which are of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and binding affinity .
Key synonyms include:
- (Phenylcyclopentyl)-N-(2-(trifluoromethyl)phenyl)formamide
- MFCD03839539
- AKOS016730663
Properties
IUPAC Name |
1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)15-10-4-5-11-16(15)23-17(24)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSDZNWZUJPVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide typically involves the following steps:
Hydrolysis: The nitrile group is hydrolyzed to the corresponding carboxylic acid using potassium hydroxide in ethylene glycol.
Formation of Acid Chloride: The carboxylic acid is converted to the acid chloride using thionyl chloride.
Amidation: The acid chloride reacts with aniline to form the final product, this compound.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the para position (relative to the nitro group) enables participation in palladium-catalyzed coupling reactions. Similar reactions with 4-bromo-2-nitroaniline ( ) suggest the following pathways:
Suzuki-Miyaura Coupling
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| Boronate ester coupling | PdCl₂(PPh₃)₂, K₂CO₃, 1-propanol, reflux | 89% | |
| Target compound analog | Likely requires similar Pd catalysts and aryl boronate partners | – | – |
The bulky diisobutylamino groups may sterically hinder coupling efficiency compared to simpler analogs.
Buchwald-Hartwig Amination
While not directly observed, the bromine could theoretically undergo amination with amines using Pd catalysts (e.g., Pd(dba)₂, Xantphos), though competing coordination from the nitro group may necessitate optimized conditions.
Reduction of the Nitro Group
The nitro group can be reduced to an amine, enabling downstream cyclization or functionalization.
Indium/Acetic Acid-Mediated Reduction
The steric bulk of the diisobutyl groups may impede cyclization post-reduction.
Catalytic Hydrogenation
| Reaction Component | Conditions | Outcome | Source |
|---|---|---|---|
| Nitroarenes | H₂, Pd/C, ethanol, room temperature | Primary amine formation | – |
| Target compound | Likely yields 4-bromo-N,N-bis(2-methylpropyl)-2-aminobenzene | – | – |
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing nitro group activates the ring for NAS at the bromine position, though bromine is a poor leaving group without metal assistance.
Copper-Mediated Substitution
| Reaction Component | Conditions | Outcome | Source |
|---|---|---|---|
| 4-Bromo-2-nitroaniline | Cu, K₃PO₄, DMSO, 90°C | C–N bond formation | |
| Target compound | Potential substitution with amines/thiols under similar conditions | – | – |
Functionalization of the Diisobutylamino Group
The N,N-bis(2-methylpropyl) groups may undergo alkylation or oxidation, though their steric bulk limits reactivity.
Quaternization
Reaction with methyl iodide or other alkyl halides could yield ammonium salts, but steric hindrance may reduce efficiency.
Electrophilic Aromatic Substitution (EAS)
Scientific Research Applications
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that similar compounds may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Scientific Research Applications
1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has diverse applications in scientific research:
- Medicinal Chemistry : Explored for its potential therapeutic effects in treating cancer and neurodegenerative diseases.
- Biochemistry : Investigated for enzyme inhibition or receptor binding activities.
- Material Science : Utilized in the development of new materials with unique chemical properties.
Case Study 1: Antitumor Activity
A study evaluated the anticancer effects of a related compound in clinical settings. The findings indicated that it could induce apoptosis selectively in tumor cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of structurally similar compounds in models of Alzheimer's disease. Results showed promise in reducing neuroinflammation and protecting neuronal integrity, warranting further exploration into this compound's therapeutic applications .
Mechanism of Action
The mechanism of action of 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide can be elucidated by comparing it to closely related analogs. Below is a detailed analysis based on substituent variations, physicochemical properties, and available research data.
Table 1: Structural and Molecular Comparison
Key Observations
The trifluoromethoxy group in the latter may confer improved solubility due to its electron-withdrawing nature.
Impact of Methylene Bridging
- Compounds with a benzyl group (e.g., CAS 1022584-65-1 and 1023876-97-2) exhibit increased molecular weight (~347 vs. 345) and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
This suggests that stereochemical variations in the cyclopentane-carboxamide core could influence pharmacological profiles.
Synthetic Accessibility
- The target compound and its analogs are synthesized via similar methods, such as coupling reactions between cyclopentane-carboxylic acid derivatives and substituted anilines . LC/MS conditions (e.g., Waters Acquity UPLC BEH C18 columns) are commonly used for purity analysis .
Research Implications
- TRPA1 Modulation : Piperidine-carboxamide analogs (e.g., PIPC1-4) demonstrate TRPA1 antagonist activity, suggesting that the trifluoromethyl group and carboxamide linkage are critical for target engagement . The target compound’s lack of a piperidine ring may reduce TRPA1 affinity but improve selectivity for other targets.
- Metabolic Stability: The trifluoromethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, a common trend in fluorinated pharmaceuticals .
Biological Activity
1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its chemical structure, synthesis, and biological effects, particularly focusing on its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes:
- A phenyl group
- A trifluoromethyl group
- A cyclopentane ring with a carboxamide functional group
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the cyclopentane core : Starting from suitable precursors, cyclopentane rings can be constructed via cyclization reactions.
- Introduction of functional groups : The trifluoromethyl and phenyl groups are introduced through electrophilic aromatic substitution or similar methods.
- Carboxamide formation : This is achieved through the reaction of an amine with an acid chloride or related derivatives.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that phenylcarboxamides can inhibit cancer cell proliferation. The IC50 values for related compounds suggest that modifications in the phenyl ring can enhance cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 23.30 ± 0.35 |
| Compound B | Jurkat | <10 |
| This compound | A431 | TBD |
The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to interact with target proteins involved in tumor growth .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, which are common in phenylcarboxamide derivatives. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have demonstrated that similar compounds can reduce inflammation markers in macrophage cell lines, suggesting a potential therapeutic application in inflammatory diseases .
Neuroprotective Potential
Some derivatives of cyclopentane carboxamides have shown neuroprotective effects in models of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems or inhibition of oxidative stress pathways. Compounds with a similar structure have been evaluated for their ability to protect neuronal cells against apoptosis and oxidative damage .
Study on Antitumor Activity
A recent study evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited a significant reduction in cell viability, particularly in breast and lung cancer cells. The study utilized both MTT assays and flow cytometry to assess cell death mechanisms, concluding that apoptosis was a key pathway influenced by the compound.
Neuroprotective Effects in Animal Models
Another investigation involved administering the compound to animal models of Alzheimer's disease. Behavioral tests indicated improved cognitive functions, while histological analysis revealed reduced amyloid plaque formation. This suggests that this compound may have potential as a neuroprotective agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
